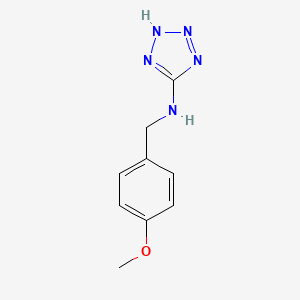![molecular formula C19H17ClO3 B5727470 7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)
7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as flavokawain B (FKB), is a natural compound found in the roots of the kava plant. It has been the focus of scientific research due to its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. In
Mecanismo De Acción
The mechanism of action of FKB is not fully understood, but studies have suggested that it works by inducing apoptosis (cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which contribute to the development of inflammatory diseases. FKB has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
FKB has been found to have various biochemical and physiological effects. In vitro studies have shown that FKB inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that it can reduce the size of tumors. FKB has also been shown to have anti-inflammatory effects in animal models of arthritis. Additionally, FKB has been found to have anti-microbial effects against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FKB in lab experiments is that it is a natural compound, making it potentially safer than synthetic compounds. Additionally, FKB has been shown to have multiple therapeutic properties, making it a versatile compound to study. However, one limitation of using FKB is that it is not well-studied in humans, making it difficult to determine its safety and efficacy for human use.
Direcciones Futuras
For research on FKB include determining optimal dosage and administration, investigating safety and efficacy in humans, developing FKB derivatives, and exploring its potential use as a natural preservative.
Métodos De Síntesis
FKB can be synthesized from the kava plant using various methods, including extraction and purification. One method involves extracting the kava plant's roots using solvents such as ethanol or methanol. The extract is then purified using techniques such as column chromatography or liquid-liquid extraction. FKB can also be synthesized using chemical methods, such as the Pechmann condensation reaction.
Aplicaciones Científicas De Investigación
FKB has been the focus of scientific research due to its potential therapeutic properties. Studies have shown that FKB has anti-cancer effects, particularly against breast, prostate, and bladder cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. FKB has also been found to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-16(11)18)22-10-14-4-6-15(20)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVPGLJXFGGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5727394.png)

![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)

![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)

